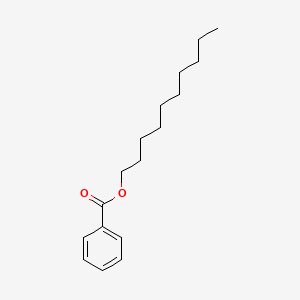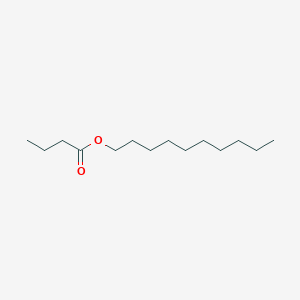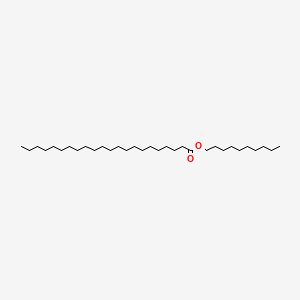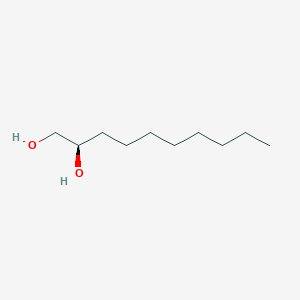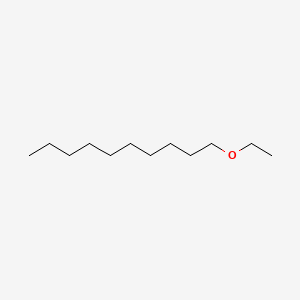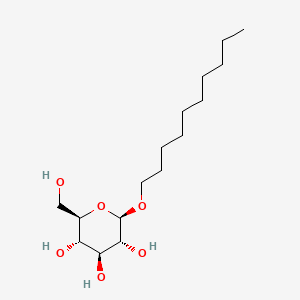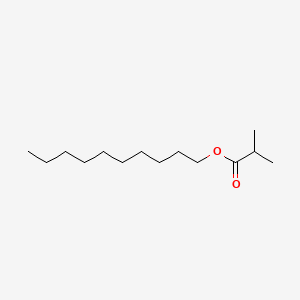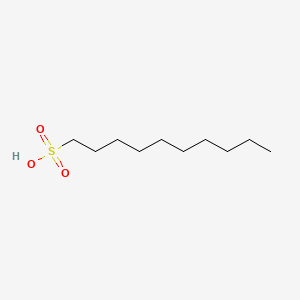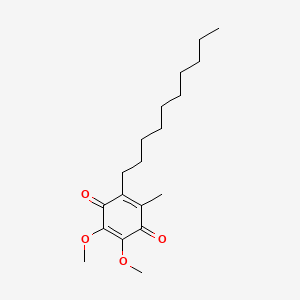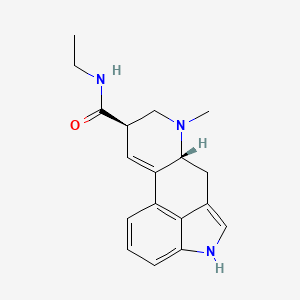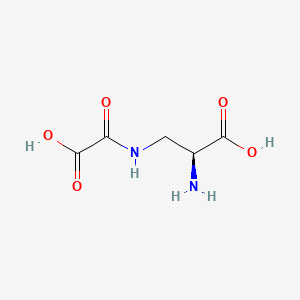
Dencichin
Overview
Description
Dencichin, also known as N (3)-oxalyl-L-2,3-diaminopropionic acid, is an N (beta)-acyl-L-2,3-diaminopropionic acid in which the acyl group is oxalyl . It is functionally related to a propionic acid . This compound is a non-protein amino acid originally extracted from Panax notoginseng .
Molecular Structure Analysis
The molecular formula of this compound is C5H8N2O5 . Its average mass is 176.127 Da and its monoisotopic mass is 176.043320 Da .Chemical Reactions Analysis
This compound has been found to increase HRE expression . It has intermolecular interactions with PHD-2 .Physical and Chemical Properties Analysis
This compound is a colorless crystal, soluble in methanol, ethanol, DMSO, and other organic solvents . It is derived from the dried root of Panax notoginseng .Scientific Research Applications
Hemostatic Agent and Neurotoxic Effects
- Dencichine is a notable hemostatic agent found in traditional Chinese medicinal herbs like Panax notoginseng, and also identified as a neurotoxic agent in certain seeds (Xie et al., 2007) (Xie et al., 2007).
Analytical Methods for Dencichine Detection
- Advanced analytical methods have been developed for the quantitative determination of dencichine in various medicinal plants and their products, enhancing the accuracy of dencichine measurement in complex biological matrices (Zhang et al., 2006) (Zhang et al., 2006).
Hemostatic Mechanism in Platelets
- Dencichine has been shown to influence hemostasis by affecting platelet functions and coagulation indices, suggesting its potential therapeutic role in hemorrhage management (Huang et al., 2014) (Huang et al., 2014).
Role in Oxidative Stress and Diabetes-Related Renal Injury
- Studies indicate that dencichine could ameliorate renal injury in diabetic rats by influencing oxidative stress and apoptosis pathways, hinting at its potential application in diabetic nephropathy treatment (Huang et al., 2020) (Huang et al., 2020).
Impact on Bone Health and Osteoclastogenesis
- Research has explored dencichine's effect on osteoclastogenesis, indicating its potential in treating bone loss diseases such as osteoporosis and rheumatoid arthritis (Cang et al., 2021) (Cang et al., 2021).
Therapeutic Applications in Thrombocytopenia
- Dencichine has been investigated for its role in thrombopoiesis, showing potential as a therapeutic agent in treating chemotherapy-induced thrombocytopenia (Ding et al., 2018) (Ding et al., 2018).
Transdermal Delivery Systems for Dencichine
- Novel microemulsion systems have been developed for the topical delivery of dencichine, enhancing its pharmacological effectiveness through improved skin permeation (Wang et al., 2018) (Wang et al., 2018).
Mechanism of Action
Target of Action
Dencichin, also known as Dencichine, is a non-protein amino acid originally extracted from Panax notoginseng . The primary target of this compound is HIF-prolyl hydroxylase-2 (PHD-2) .
Mode of Action
This compound interacts with its target, PHD-2, by inhibiting its activity . This inhibition leads to an increase in the expression of hypoxia-responsive element (HRE), a regulatory sequence in DNA that responds to low oxygen conditions . The inhibition of PHD-2 by this compound has been shown to increase HRE expression .
Biochemical Pathways
The inhibition of PHD-2 by this compound affects the HIF pathway, leading to the upregulation of genes under the control of HIF . This includes genes involved in erythropoiesis, angiogenesis, and metabolic reprogramming, among others . Additionally, this compound has been shown to down-regulate the TGF-β/Smad pathway, which plays a critical role in the progression of diabetic nephropathy .
Pharmacokinetics
For instance, this compound has been shown to prevent the progression of diabetic nephropathy when administered orally at doses of 80 and 160 mg/kg/day .
Safety and Hazards
Future Directions
The Dencichin Market is projected to achieve a valuation in the multimillion-dollar range by 2030 . This demonstrates an unforeseen Compound Annual Growth Rate (CAGR) between 2023 and 2030 . The upward trend in adopting technology to enhance both product quality and efficiency is notable in this market .
Biochemical Analysis
Biochemical Properties
Dencichin plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. One of its primary interactions is with hypoxia-inducible factor-prolyl hydroxylase-2 (PHD-2), an enzyme involved in the regulation of the hypoxia-inducible factor (HIF) pathway. This compound inhibits PHD-2 activity, leading to increased expression of hypoxia-responsive elements (HREs) . Additionally, this compound has been shown to inhibit cell proliferation and reduce the accumulation of extracellular matrix proteins such as collagen I, collagen IV, and fibronectin .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In diabetic nephropathy models, this compound has been found to ameliorate kidney injury by down-regulating the transforming growth factor-beta (TGF-β)/Smad signaling pathway . This results in reduced fibrosis and improved kidney function. Furthermore, this compound influences cell signaling pathways by inhibiting PHD-2, leading to increased HRE expression and subsequent changes in gene expression . It also affects cellular metabolism by preventing the up-regulation of total cholesterol, triglycerides, low-density lipoprotein, and glycated hemoglobin levels in diabetic nephropathy models .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PHD-2. By inhibiting PHD-2, this compound stabilizes hypoxia-inducible factor-1 alpha (HIF-1α), which then translocates to the nucleus and activates the transcription of HRE-containing genes . This leads to increased expression of genes involved in angiogenesis, erythropoiesis, and glycolysis. Additionally, this compound’s interaction with PHD-2 involves intermolecular interactions that enhance its inhibitory effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions and maintains its inhibitory effect on PHD-2 over extended periods . Long-term studies in diabetic nephropathy models have demonstrated that this compound continues to ameliorate kidney injury and regulate metabolic parameters even after several weeks of administration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In diabetic nephropathy models, higher doses of this compound (160 mg/kg/day) have been shown to significantly prevent the progression of kidney injury and improve metabolic parameters compared to lower doses (80 mg/kg/day) .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the regulation of hypoxia and fibrosis. By inhibiting PHD-2, this compound affects the HIF pathway, leading to changes in the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis . Additionally, this compound’s role in the TGF-β/Smad signaling pathway helps regulate fibrosis and extracellular matrix production in diabetic nephropathy models .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. Studies have shown that this compound can accumulate in the kidneys, where it exerts its renoprotective effects
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with PHD-2 and other biomolecules involved in the HIF pathway
Properties
IUPAC Name |
2-amino-3-(oxaloamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEQFPMRODQIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896910 | |
| Record name | Oxalyldiaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7554-90-7, 5302-45-4 | |
| Record name | Oxalyldiaminopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalyldiaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DENCICHIN, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG777QI25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 °C | |
| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


